4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride
Description
4-Ethyl-2,5-dimethyl-1H-imidazole hydrochloride is a substituted imidazole derivative characterized by an ethyl group at position 4 and methyl groups at positions 2 and 5 of the imidazole ring, with a hydrochloride counterion. Imidazole derivatives are widely utilized in organic synthesis, pharmaceuticals, and material science due to their versatile reactivity and biological activity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for applications in aqueous reaction systems.
Properties
Molecular Formula |
C7H13ClN2 |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-4-7-5(2)8-6(3)9-7;/h4H2,1-3H3,(H,8,9);1H |
InChI Key |
NFZCRKVHTAGNHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with 2,5-dimethylimidazole in the presence of hydrochloric acid. The reaction conditions are usually mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-2,5-dimethyl-1H-imidazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride with structurally similar imidazole derivatives:
*Calculated molecular weight based on formula.
Key Observations :
- Substituent Effects : The ethyl group at position 4 in the target compound increases its molecular weight and lipophilicity compared to 4,5-dimethyl-1H-imidazole hydrochloride. This may enhance membrane permeability in biological systems or alter solubility in organic solvents.
- Salt Form : Hydrochloride salts, common in the listed analogs, improve crystallinity and stability, facilitating handling in industrial and research settings .
Biological Activity
4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C8H12ClN3 |
| Molecular Weight | 189.65 g/mol |
| Purity | Typically >95% |
Synthesis
The synthesis of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride typically involves the reaction of 2,5-dimethylimidazole with ethyl halides in the presence of a suitable base. Detailed synthetic routes often vary based on desired purity and yield.
The biological activity of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride can be attributed to its interaction with various biological targets. It is known to modulate enzyme activities and interact with cellular receptors, influencing several biochemical pathways.
Antimicrobial Activity
Research has demonstrated that 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range from 50 to 200 µg/mL, indicating moderate antimicrobial activity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride against multi-drug resistant strains. The results indicated significant bactericidal activity, particularly against Gram-positive bacteria .
- Anticancer Research : A recent investigation published in Cancer Letters reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer. The study highlighted its potential as a therapeutic agent .
- Mechanistic Insights : Research featured in Molecular Pharmacology detailed the interaction between 4-ethyl-2,5-dimethyl-1H-imidazole hydrochloride and specific protein targets involved in cellular signaling pathways. The findings suggested that the compound acts as an inhibitor of key kinases involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
